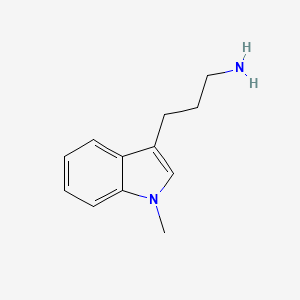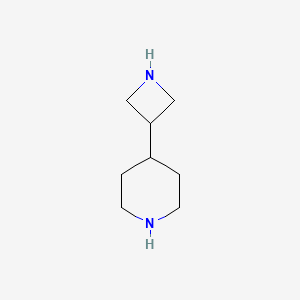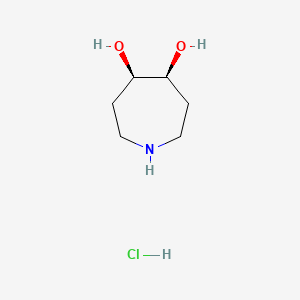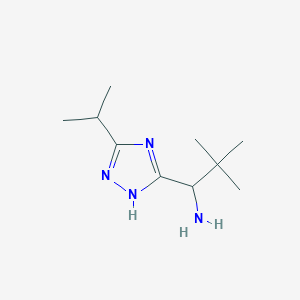
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a dimethylpropan-1-amine moiety attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-amine with 2,2-dimethylpropan-1-amine under suitable reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can offer advantages in terms of reaction time, yield, and purity of the final product.
Chemical Reactions Analysis
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the molecule, while alkylation or acylation reactions can introduce alkyl or acyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Triazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the materials science field, triazole derivatives are used as corrosion inhibitors, stabilizers, and additives in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Isopropyl-1h-1,2,4-triazol-3-yl)-2,2-dimethylpropan-1-amine can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: A simpler triazole compound with a basic triazole ring structure. It lacks the isopropyl and dimethylpropan-1-amine groups, making it less complex and potentially less active in certain applications.
5-Isopropyl-1H-1,2,4-triazol-3-amine: Similar to the compound of interest but lacks the dimethylpropan-1-amine moiety. This difference in structure can lead to variations in biological activity and chemical reactivity.
1-(4-Chlorophenyl)-1H-1,2,4-triazole: A triazole derivative with a chlorophenyl group. The presence of the chlorophenyl group can impart different chemical and biological properties compared to the isopropyl and dimethylpropan-1-amine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8-12-9(14-13-8)7(11)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14) |
InChI Key |
BNJZGXOFHOBLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


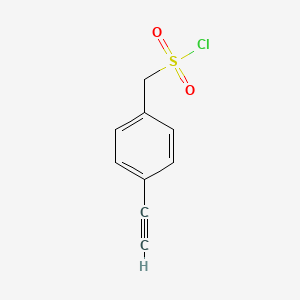

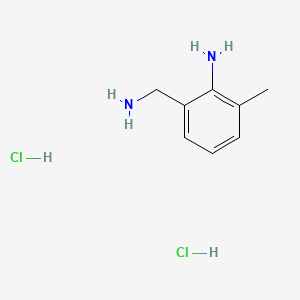
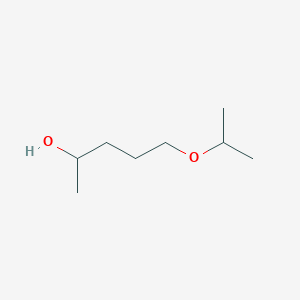
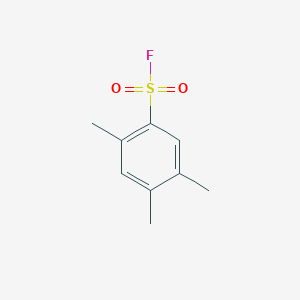

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
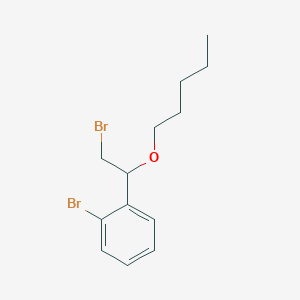
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
